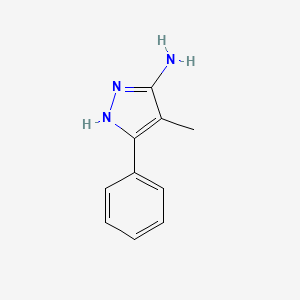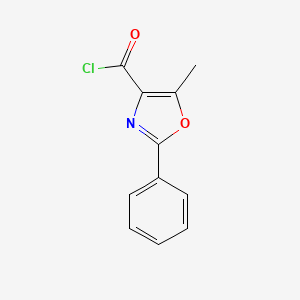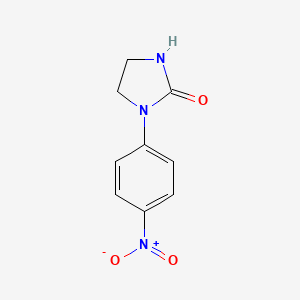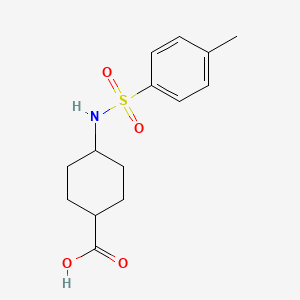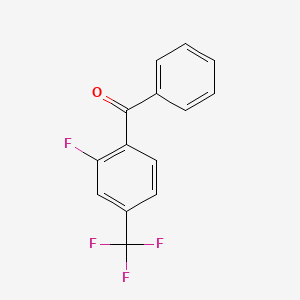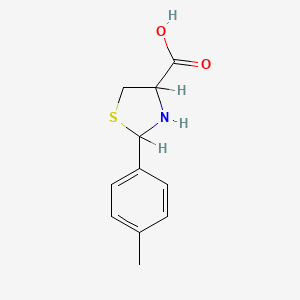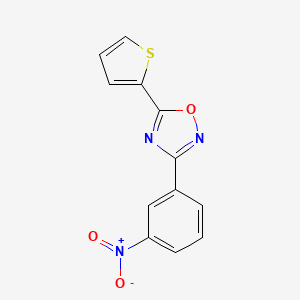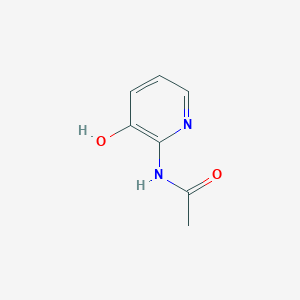
3-Pyrrolidinone
Übersicht
Beschreibung
3-Pyrrolidinone is a five-membered lactam, a cyclic amide, with the molecular formula C₄H₇NO. It is a versatile compound that serves as a building block in organic synthesis and has significant applications in medicinal chemistry. The presence of both amide and nitrogen functionalities in its structure makes it a valuable intermediate in the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Pyrrolidinone, also known as Pyrrolidin-3-one, is a versatile compound that interacts with various targets in the body. It is a key component in several pyrrolidine alkaloids, which have been shown to possess a wide range of biological activities . These alkaloids interact with multiple targets, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The exact mode of action of this compound depends on the specific biological activity being considered. For instance, in its role as an anti-inflammatory agent, it may interact with targets involved in the inflammatory response, leading to a reduction in inflammation . As an anticancer agent, it may interact with targets involved in cell proliferation and apoptosis, leading to a reduction in cancer cell growth .
Biochemical Pathways
This compound can affect various biochemical pathways, depending on the specific biological activity. For example, as an antioxidant, it may interact with pathways involved in the neutralization of free radicals . As an anti-hyperglycemic agent, it may interact with pathways involved in glucose metabolism, leading to a reduction in blood glucose levels .
Pharmacokinetics
The compound’s sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhance its pharmacophore space, which could potentially impact its bioavailability .
Result of Action
The result of this compound’s action can vary depending on the specific biological activity. For instance, as an anti-inflammatory agent, it may lead to a reduction in inflammation . As an anticancer agent, it may lead to a reduction in cancer cell growth . In some cases, this compound derivatives have been shown to be effective against seizures .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they can be some of the best sources of pharmacologically active lead compounds . This makes the pyrrolidine ring a promising area for future research and drug development .
Biochemische Analyse
Biochemical Properties
3-Pyrrolidinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases, altering their catalytic efficiency . Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic fluxes . These alterations can result in varied cellular outcomes, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression, which may not be evident in short-term studies . Additionally, the degradation products of this compound can have distinct biological activities, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and oxidases . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of the cell . These interactions underscore the compound’s role in cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its availability at target sites . The distribution of this compound can also influence its biological activity, as its accumulation in specific cellular compartments can enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Pyrrolidinone can be synthesized through several methods. One common approach is the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method involves the reduction of pyrrolidin-2-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of succinimide. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction yields this compound with high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidin-2,5-dione.
Reduction: Reduction of this compound can yield pyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2,5-dione.
Reduction: Pyrrolidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: Another five-membered lactam with similar chemical properties but different biological activities.
Pyrrolidine: A saturated five-membered nitrogen heterocycle that is structurally similar but lacks the carbonyl group present in 3-Pyrrolidinone.
Uniqueness: this compound is unique due to its combination of amide and nitrogen functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds. Its versatility and reactivity distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLPGKXAVVPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283427 | |
| Record name | Pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-42-4 | |
| Record name | 3-Pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pyrrolidinone?
A1: The molecular formula of this compound is C4H7NO, and its molecular weight is 85.106 g/mol.
Q2: What are some methods for synthesizing this compound?
A2: Several methods exist for synthesizing this compound and its derivatives, including:
- Gold-catalyzed synthesis: This method utilizes N-sulfonyl hydroxylamines and terminal alkynes in the presence of a gold catalyst to produce 3-pyrrolidinones via an intramolecular oxygen-transfer redox reaction. []
- Reaction of azomethine oxides with allenes: This reaction pathway potentially involves an initial 1,3-dipolar cycloaddition followed by intramolecular rearrangement, yielding 3-pyrrolidinones. []
- Cyclization of α,β-unsaturated diazoketones with amines: This approach provides a one-step synthesis of substituted 3-pyrrolidinones. []
- Domino aza-Michael/SN2 cyclization: This method utilizes barbiturate-derived alkenes and N-alkoxy α-haloamides to efficiently produce spirobarbiturate-3-pyrrolidinones. []
Q3: What spectroscopic data is available for characterizing this compound?
A3: Various spectroscopic techniques can characterize this compound, including:
- NMR Spectroscopy: Provides information about the compound's structure and conformation. For example, in 1-tert-butyl-2-(tert-butylaminomethylidene)-3-pyrrolidinone, NMR data revealed that the eneamine moiety on the pyrrolidinone ring is coplanar to the carbonyl function, with an E configuration stabilized by an intramolecular N-H...O bond. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic structure and transitions within the molecule. Comparison of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione with indigo using UV-Vis spectroscopy revealed the former as the basic chromophore of indigo, highlighting the exceptional long-wave light absorption characteristic of compounds containing a 10 π electron chromophore. []
Q4: What are some applications of this compound and its derivatives?
A4: 3-Pyrrolidinones find use in various fields, including:
- Pharmaceuticals: They serve as chiral building blocks for synthesizing pharmaceuticals. [] For instance, (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is used in the production of pharmaceuticals. []
- Drug discovery: 3-Pyrrolidinones are explored as potential HIV protease inhibitors. Research investigates the use of proline bioisosteres like phenylalanine-2-thiophenoxy-3-pyrrolidinone for their anti-HIV activity. [] Studies have identified short and potent this compound-based inhibitors of HIV-1 replication. [, ]
- Synthesis of heterocyclic compounds: They are valuable intermediates in synthesizing a wide range of heterocyclic compounds, including indoles and 5-deazapteroic acid analogs. [] One example is the synthesis of spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles via Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile, respectively. []
Q5: How does N-benzyl-3-pyrrolidinone contribute to chiral alcohol production?
A5: N-benzyl-3-pyrrolidinone serves as a substrate for N-benzyl-3-pyrrolidinol dehydrogenase (N-benzyl-3-pyrrolidinol/N-benzyl-3-pyrrolidinone oxidoreductase), an enzyme found in microorganisms like Geotrichum capitatum. This enzyme catalyzes the asymmetric reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a valuable chiral alcohol used in pharmaceutical synthesis. The reaction utilizes NADPH as a coenzyme, and efficient production of (S)-N-benzyl-3-pyrrolidinol has been achieved using recombinant Escherichia coli strains expressing the N-benzyl-3-pyrrolidinol dehydrogenase gene alongside NADH-reproducing systems. [, ]
Q6: Are there any known thermostable enzymes that utilize this compound derivatives as substrates?
A6: Yes, a thermostable ω-transaminase (ω-TA) from Chloroflexi bacterium has been identified and characterized. This enzyme demonstrates significant reactivity with aromatic amino donors and receptors and exhibits good affinity towards cyclic substrates, including N-Boc-3-pyrrolidinone. Notably, the enzyme's activity towards N-Boc-3-pyrrolidinone can be enhanced through site-specific mutagenesis, as observed with the Q192G mutant, which showed improved conversion rates compared to the wild-type enzyme. [, ]
Q7: What is the role of computational chemistry in understanding this compound chemistry?
A7: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate keto-enol tautomerism in N-vinyl-2- and 3-pyrrolidinones. [] Additionally, computational studies have provided insights into the mechanisms of gold(I)-catalyzed intramolecular additions of hydroxylamine groups onto alkynes, leading to the formation of 3-pyrrolidinones. These studies help to elucidate reaction pathways, chemoselectivity, and regioselectivity in these reactions. []
Q8: How do structural modifications of this compound impact its biological activity?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. For instance, in the development of HIV protease inhibitors, modifying the substituents on the this compound ring can significantly impact the compound's potency and selectivity. [] Similarly, introducing specific substituents on the piperidine ring of cyclic tertiary amines, such as 1-benzylpiperidine, can influence their metabolism by cytochrome P450 enzymes, ultimately affecting their ability to inactivate these enzymes. []
Q9: What are the stability considerations for this compound and its derivatives?
A9: The stability of this compound derivatives can vary depending on the specific substituents and conditions. Research has focused on identifying aminotransferases with high resistance to water-soluble organic solvents, which could improve the stability and efficiency of biocatalytic processes using this compound derivatives as substrates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



